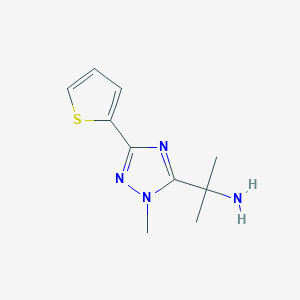

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine

Description

Properties

Molecular Formula |

C10H14N4S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C10H14N4S/c1-10(2,11)9-12-8(13-14(9)3)7-5-4-6-15-7/h4-6H,11H2,1-3H3 |

InChI Key |

XDXMRSJXEQBZEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=NN1C)C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Reactions Involving the Primary Amine Group

The propan-2-amine group exhibits nucleophilic behavior typical of primary amines, enabling the following reactions:

Key Observation : The steric hindrance from the branched propan-2-amine group may slow reaction kinetics compared to linear amines .

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole core participates in coordination and electrophilic substitution:

Structural Note : The methyl group at N1 and thiophene at C3 direct electrophiles to the C5 position of the triazole .

Thiophene Ring Reactivity

The electron-rich thiophene undergoes electrophilic substitution:

Regioselectivity : The thiophene’s C5 position is preferred due to electron-donating effects from the triazole ring .

Multicomponent Reactions (MCRs)

The compound’s amine and triazole groups enable participation in MCRs:

| Reagents | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Aldehydes + Isocyanides | HFIP solvent, 25°C, 12h | Ugi adducts with fused triazole-thiophene cores | Drug discovery (e.g., antimicrobial agents). |

Advantage : HFIP solvent enhances reaction rates via hydrogen-bonding interactions .

Stability and Degradation

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs identified from the evidence include:

2-(1H-1,2,4-Triazol-5-yl)propan-2-amine Dihydrochloride ()

- Core : 1,2,4-Triazole

- Molecular Weight : 126.16 g/mol (C₅H₁₀N₄).

- Key Differences : The absence of the thiophen-2-yl group reduces lipophilicity compared to the target compound. The hydrochloride salt form (dihydrochloride) likely enhances aqueous solubility, a critical factor for bioavailability .

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine ()

- Core : Pyrazole

- Substituents : Thiophen-2-yl at position 4; pyridazine and dichlorophenyl groups.

- Molecular Weight: Not explicitly stated but estimated as ~450 g/mol (C₁₉H₁₄Cl₂N₆S).

- Key Differences: The pyrazole core alters hydrogen-bonding interactions compared to triazole.

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine ()

- Core : Pyrazole

- Substituents : 3-Methylthiophen-2-ylmethyl at position 1.

- Molecular Weight : 193.27 g/mol (C₉H₁₁N₃S).

- Key Differences : The pyrazole core and methylthiophene substitution may influence electronic properties differently than the triazole-thiophene combination in the target compound .

Physicochemical Properties

Biological Activity

The compound 2-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on antimicrobial properties, anticancer potential, and other pharmacological effects.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of appropriate precursors under various conditions. For the compound , methods may include:

- Reactions with Aldehydes : The compound can be synthesized by reacting 4-amino-5-thiophen-2-yl-methyl derivatives with aldehydes to form triazole rings .

- Characterization Techniques : Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against several strains of bacteria and fungi:

- Antibacterial Properties : In studies, compounds similar to 2-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine have shown activity against Gram-positive and Gram-negative bacteria .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Candida albicans | High |

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. For instance:

- Cytotoxicity Studies : Compounds related to this triazole have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.6 |

| MCF7 | 22.3 |

| A549 | 18.5 |

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, triazole derivatives exhibit a range of other biological effects:

- Anti-inflammatory Activity : Some triazoles have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antidepressant Effects : Research suggests that certain triazole compounds may interact with neurotransmitter systems, contributing to antidepressant-like effects in animal models .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine, and what solvents or catalysts are optimal for its preparation?

- Methodological Answer : A general approach involves coupling thiophene-containing precursors with triazole intermediates. For example, refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under controlled conditions yields thiophene-triazole derivatives . Recrystallization from ethanol or propan-2-ol is recommended for purification . Catalysts like p-toluenesulfonic acid or bases such as triethylamine may enhance reaction efficiency.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., thiophene protons at δ 6.5–7.5 ppm, triazole carbons at δ 145–160 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phases to assess purity (>95%) and retention time reproducibility .

- Elemental Analysis : Verify C, H, N, S content against theoretical values (±0.3% tolerance) .

Q. What are the solubility properties of this compound, and how do they influence experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Precipitation studies at physiological pH (7.4) are recommended to assess stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of triazole-thiophene derivatives?

- Methodological Answer : Use the SHELX suite for high-resolution refinement. For twinned crystals or low-resolution data, employ SHELXL’s TWIN/BASF commands to model disorder. Validate hydrogen bonding and π-π stacking interactions using OLEX2 or Mercury software . Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Q. What computational strategies are effective for predicting the bioactivity of this compound against target proteins?

- Methodological Answer : Perform molecular docking with AutoDock Vina or Schrödinger Suite using crystal structures of target proteins (e.g., kinases, GPCRs). Prioritize binding poses with strong hydrophobic interactions between the thiophene-triazole core and active-site residues. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

Q. How can synthetic yields be optimized for large-scale preparation while minimizing hazardous byproducts?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (3–4 hours vs. 24 hours conventional) and improve yield (15–20% increase) using controlled microwave irradiation (100–150°C) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethyl acetate. Monitor byproducts via LC-MS and optimize stoichiometry to reduce waste .

Q. What analytical techniques are critical for distinguishing regioisomers in thiophene-triazole derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space interactions between thiophene and triazole protons to assign substitution patterns .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate sulfur environments (thiophene vs. triazole-bound sulfur) via binding energy shifts .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Calculate theoretical LogP using ChemDraw or ACD/Labs. Experimentally determine LogP via shake-flask method (octanol/water partitioning) with UV-Vis quantification. Adjust for ionization effects using pH-metric titration if the compound exhibits basicity (amine group) .

Q. What safety protocols are essential for handling this compound, given its potential reactivity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (especially during solvent reflux).

- Waste Disposal : Segregate halogenated/organic waste and consult certified agencies for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.